molecular formula C11H20O2 B2967274 4-[2-(2-Methylpropyl)oxiran-2-yl]oxane CAS No. 2248317-67-9

4-[2-(2-Methylpropyl)oxiran-2-yl]oxane

Cat. No.: B2967274
CAS No.: 2248317-67-9
M. Wt: 184.279
InChI Key: BDSASMKNDTYHEB-UHFFFAOYSA-N
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Description

4-[2-(2-Methylpropyl)oxiran-2-yl]oxane is a chemical compound with a unique structure that includes an oxirane (epoxide) ring and an oxane (tetrahydropyran) ring

Preparation Methods

The synthesis of 4-[2-(2-Methylpropyl)oxiran-2-yl]oxane typically involves the formation of the oxirane ring through epoxidation reactions. One common method is the reaction of an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as temperature control, solvent selection, and purification techniques like chromatography.

Chemical Reactions Analysis

4-[2-(2-Methylpropyl)oxiran-2-yl]oxane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction reactions can convert the oxirane ring into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[2-(2-Methylpropyl)oxiran-2-yl]oxane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving epoxides.

    Medicine: Its potential as a pharmacophore in drug design is being explored, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of polymers and materials with specific properties, such as increased strength or flexibility.

Mechanism of Action

The mechanism of action of 4-[2-(2-Methylpropyl)oxiran-2-yl]oxane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, such as enzymes or receptors, leading to biological effects. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar compounds to 4-[2-(2-Methylpropyl)oxiran-2-yl]oxane include other oxirane and oxane derivatives. For example:

    4-(oxiran-2-yl)oxane: A similar compound with a simpler structure, lacking the 2-methylpropyl group.

    4-[(oxiran-2-yl)methoxy]oxane: Another derivative with a methoxy group instead of the 2-methylpropyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

4-[2-(2-methylpropyl)oxiran-2-yl]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-9(2)7-11(8-13-11)10-3-5-12-6-4-10/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSASMKNDTYHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CO1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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